(2S)-3-Ethyl-2-methylhexan-1-ol
Description
(2S)-3-Ethyl-2-methylhexan-1-ol is a branched primary alcohol with the molecular formula C₉H₂₀O and a molecular weight of 144.25 g/mol. Its structure features a hydroxyl group at position 1, a methyl group at position 2 (with S-configuration), and an ethyl group at position 3 on a hexanol backbone. This stereospecific branching distinguishes it from simpler linear or racemic alcohols.
Properties
IUPAC Name |
(2S)-3-ethyl-2-methylhexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-4-6-9(5-2)8(3)7-10/h8-10H,4-7H2,1-3H3/t8-,9?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZCUJOKBNABRS-VEDVMXKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)C(C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(CC)[C@H](C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Ethyl-2-methylhexan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2S)-3-Ethyl-2-methylhexan-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-Ethyl-2-methylhexan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: (2S)-3-Ethyl-2-methylhexan-1-one or (2S)-3-Ethyl-2-methylhexanoic acid.
Reduction: (2S)-3-Ethyl-2-methylhexane.
Substitution: (2S)-3-Ethyl-2-methylhexyl chloride.
Scientific Research Applications
(2S)-3-Ethyl-2-methylhexan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-3-Ethyl-2-methylhexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in enzymatic reactions, the compound may act as a substrate, undergoing transformation through the catalytic activity of the enzyme. The molecular pathways involved can vary widely based on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Ethylhexanol (CAS 104-76-7)
- Molecular Formula : C₈H₁₈O
- Molecular Weight : 130.23 g/mol
- Key Differences :
- Lacks the methyl group at position 2 and has an ethyl group at position 2 instead of 3.
- Linear branching vs. the target compound’s stereospecific branching.
- Physical Properties : Boiling point ~184–185°C (literature value), low water solubility.
- Applications : Widely used as a solvent and plasticizer .
- Safety : Classified as an irritant; first-aid measures include immediate removal of contaminated clothing .
(2S,3R)-2-Ethylhexane-1,3-diol (CAS 2166222-20-2)
- Molecular Formula : C₈H₁₈O₂
- Molecular Weight : 146.23 g/mol
- Key Differences :
- Contains two hydroxyl groups (positions 1 and 3) compared to the target’s single hydroxyl.
- Ethyl group at position 2 and R-configuration at position 3.
- Reactivity : Diol structure enhances polarity and solubility in polar solvents .
3-Methyl-3-sulfanylhexan-1-ol
- Molecular Formula : C₇H₁₆OS
- Molecular Weight : 148.26 g/mol
- Key Differences :
- Sulfanyl (-SH) group at position 3 instead of ethyl.
- Tertiary alcohol structure vs. the target’s primary alcohol.
- Applications : Used in flavor and fragrance industries due to its sulfur-containing functional group .
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol
- Molecular Formula : C₁₀H₂₀O
- Molecular Weight : 156.27 g/mol
- Key Differences :
- Cyclic structure with isopropyl and methyl substituents.
- Tertiary alcohol vs. primary alcohol in the target compound.
- Applications: Prominent in perfumery for its minty, herbaceous notes .
- Physical Properties : Boiling point 92°C, low volatility, and skin-friendly profile .
Comparative Data Table
Research Findings and Insights
- Stereochemical Impact: The S-configuration at position 2 in the target compound may influence its interaction with chiral catalysts or biological systems, a property absent in racemic analogs like 2-ethylhexanol .
- Solubility Trends: Branched diols (e.g., 2-ethylhexane-1,3-diol) exhibit higher solubility in polar solvents than monohydric alcohols due to increased hydrogen bonding .
- Safety Profiles: While 2-ethylhexanol requires careful handling due to irritant properties , cyclic alcohols like (1R,2S,5R)-cyclohexanol are noted for their compatibility with skin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
